molecular formula C11H19NO3 B567739 Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1245816-30-1

Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B567739
CAS No.: 1245816-30-1
M. Wt: 213.277
InChI Key: SDLALJACTHVVOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate can be achieved through multiple routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring . The reaction typically requires specific conditions such as low temperatures and the use of dry solvents to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of spirocyclic compounds like this compound generally involves scalable reactions that can be optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic scaffold .

Mechanism of Action

The mechanism of action of tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

IUPAC Name

tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-5-11(12)7-14-8-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLALJACTHVVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716617
Record name tert-Butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-30-1
Record name 1,1-Dimethylethyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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